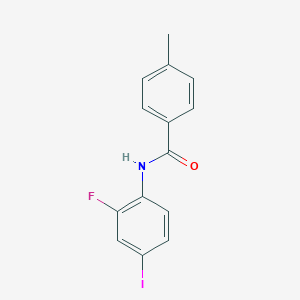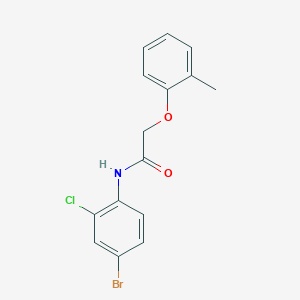![molecular formula C20H22ClN3O3 B244053 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide, commonly known as ACPCA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. ACPCA is a synthetic compound that belongs to the class of benzamides, which are widely used in medicinal chemistry and pharmacology.
作用机制
The mechanism of action of ACPCA involves its binding to the GluK1 subtype of kainate receptors in the brain. This binding results in the inhibition of the receptor's function, which leads to a reduction in synaptic transmission and plasticity. This mechanism has been shown to have potential therapeutic implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
ACPCA has been shown to have a number of biochemical and physiological effects in the brain. These include the inhibition of synaptic transmission, the reduction of neuronal excitability, and the modulation of synaptic plasticity. These effects are mediated through the selective inhibition of the GluK1 subtype of kainate receptors.
实验室实验的优点和局限性
One of the major advantages of using ACPCA in lab experiments is its selectivity for the GluK1 subtype of kainate receptors. This allows for more precise and targeted experiments, which can lead to a better understanding of the role of these receptors in various neurological disorders. However, one of the limitations of using ACPCA is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are a number of potential future directions for research on ACPCA. One area of interest is its potential therapeutic applications for the treatment of various neurological disorders. Further research is needed to fully understand the mechanisms of action of ACPCA and its potential efficacy in clinical settings. Additionally, there is potential for the development of new compounds based on the structure of ACPCA that may have improved solubility and selectivity for kainate receptors.
合成方法
The synthesis of ACPCA involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with 4-acetylpiperazine in the presence of a base. This results in the formation of an intermediate, which is then reacted with 3-chloroaniline to yield ACPCA. The overall yield of this process is around 35-40%.
科学研究应用
ACPCA has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a selective inhibitor of the GluK1 subtype of kainate receptors in the brain. Kainate receptors are a type of ionotropic glutamate receptor that play a crucial role in the regulation of synaptic transmission and plasticity in the brain. ACPCA has been shown to selectively inhibit the GluK1 subtype of kainate receptors, which has potential therapeutic implications for the treatment of various neurological disorders such as epilepsy, stroke, and chronic pain.
属性
分子式 |
C20H22ClN3O3 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)23-9-11-24(12-10-23)19-8-5-16(13-18(19)21)22-20(26)15-3-6-17(27-2)7-4-15/h3-8,13H,9-12H2,1-2H3,(H,22,26) |
InChI 键 |
USDADJQPCCLGKQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)